REACTION_CXSMILES
|
C([O:4][CH:5]1[N:11]=[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:9]2[CH:18]=[C:19]([Cl:22])[CH:20]=[CH:21][C:8]=2[N:7]([CH3:23])[C:6]1=[O:24])(=O)C.C(C1N=C(C2C=CC=CC=2Cl)C2C=CC(C(F)(F)F)=CC=2N(C)C1=O)(=O)C1C=CC=CC=1>>[CH3:23][N:7]1[C:6](=[O:24])[CH:5]([OH:4])[N:11]=[C:10]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:9]2[CH:18]=[C:19]([Cl:22])[CH:20]=[CH:21][C:8]1=2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1C(N(C2=C(C(=N1)C1=CC=CC=C1)C=C(C=C2)Cl)C)=O
|
Name
|
3-benzoyl-5-(o-chlorophenyl)-1,3-dihydro-1-methyl-8-trifluoromethyl-2H-1,4-benzodiazepine-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1C(N(C2=C(C(=N1)C1=C(C=CC=C1)Cl)C=CC(=C2)C(F)(F)F)C)=O
|
Name
|
1,3-dihydro-1-methyl-7-nitro-3-phenacetyl-5-(p-trifluoromethylphenyl)-2H-1,4-benzodiazepine-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
5-(o-chlorophenyl)-7-trifluoromethyl
|
Type
|
product
|
Smiles
|
|
Name
|
temazepam
|
Type
|
product
|
Smiles
|
CN1C=2C=CC(=CC2C(=NC(C1=O)O)C=3C=CC=CC3)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |